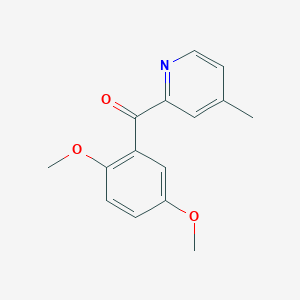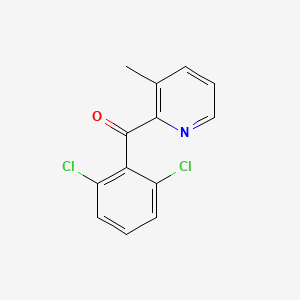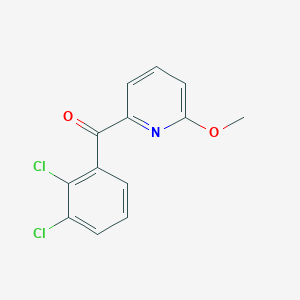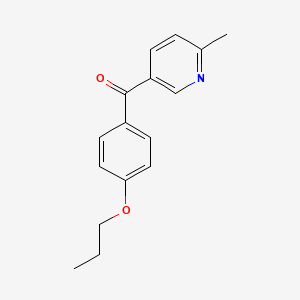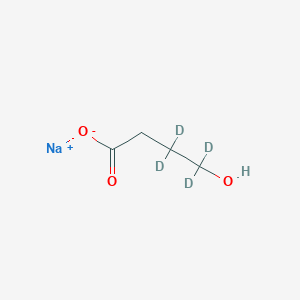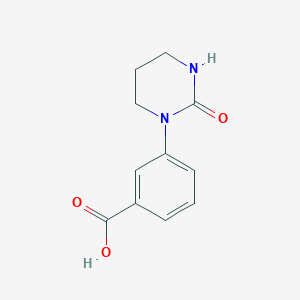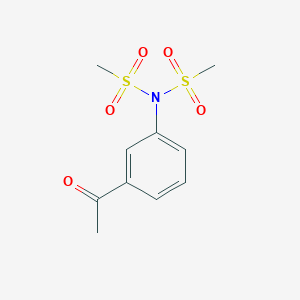
N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide
Overview
Description
N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide, also known as AMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activities
N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide: has been studied for its antimicrobial properties. Research indicates that sulfonamide compounds, including this one, exhibit significant antibacterial activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . These compounds are evaluated using methods like the broth microdilution method to determine their minimum inhibitory concentration (MIC), which is a measure of the effectiveness of an antimicrobial agent.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their target proteins. For N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide , such studies help in identifying the potential binding efficiency and the mode of action of the compound. This can lead to the development of more effective antimicrobial agents with targeted action .
Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide is a compound of interest due to its structural characteristics. It can serve as a precursor or a structural framework for synthesizing various derivatives with potential therapeutic applications .
Antifungal and Herbicidal Properties
Sulfonamides, including N-(3-acetylphenyl)-N-methanesulfonylmethanesulfonamide , are known for their antifungal and herbicidal properties. They are used in agriculture to protect crops from fungal infections and unwanted plant growth .
Anticancer Agents
Research into sulfonamide compounds has included their potential use as anticancer agents. The ability of these compounds to inhibit the growth of cancer cells makes them a subject of ongoing cancer research .
Anti-inflammatory and Antidepressant Effects
The anti-inflammatory and antidepressant effects of sulfonamides are also being explored. These compounds may play a role in the treatment of chronic inflammatory diseases and mood disorders .
Diuretic and Protease Inhibitors
As diuretics, sulfonamides can increase the excretion of water from the body, which is useful in conditions like hypertension. They are also studied for their role as protease inhibitors, which can be significant in the treatment of diseases like HIV/AIDS .
Antithyroid Activity
Sulfonamides have been identified for their antithyroid activity, which could be beneficial in managing conditions like hyperthyroidism. This application is part of broader endocrinological research involving sulfonamide compounds .
properties
IUPAC Name |
N-(3-acetylphenyl)-N-methylsulfonylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c1-8(12)9-5-4-6-10(7-9)11(17(2,13)14)18(3,15)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYRAWQEFLAYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(S(=O)(=O)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



